molecular formula C5H5NaO2S2 B12519403 Sodium 5-methylthiophene-2-sulfinate

Sodium 5-methylthiophene-2-sulfinate

Cat. No.: B12519403
M. Wt: 184.2 g/mol
InChI Key: BITNIHQRTBEGDL-UHFFFAOYSA-M
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Description

Sodium 5-methylthiophene-2-sulfinate is an organosulfur compound with the molecular formula C₅H₅NaO₂S₂ It is a sodium salt derivative of 5-methylthiophene-2-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methylthiophene-2-sulfinate typically involves the sulfonation of 5-methylthiophene. One common method includes the reaction of 5-methylthiophene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methylthiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 5-methylthiophene-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, facilitating substitution or addition reactions .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 5-methylthiophene-2-sulfinate is unique due to its thiophene ring structure, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness allows for specific reactivity patterns and applications, particularly in the synthesis of heterocyclic compounds and materials science .

Properties

Molecular Formula

C5H5NaO2S2

Molecular Weight

184.2 g/mol

IUPAC Name

sodium;5-methylthiophene-2-sulfinate

InChI

InChI=1S/C5H6O2S2.Na/c1-4-2-3-5(8-4)9(6)7;/h2-3H,1H3,(H,6,7);/q;+1/p-1

InChI Key

BITNIHQRTBEGDL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(S1)S(=O)[O-].[Na+]

Origin of Product

United States

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